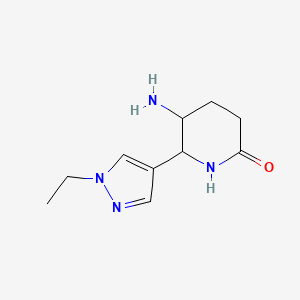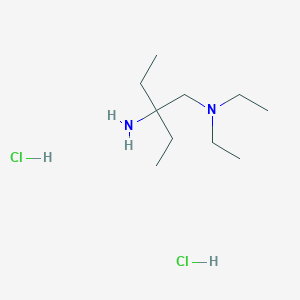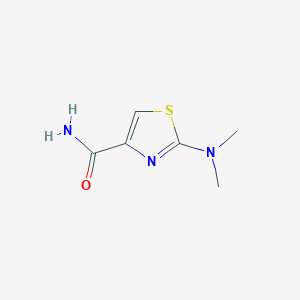
2-(Dimethylamino)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimetilamino)-1,3-tiazol-4-carboxamida es un compuesto orgánico que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en la estructura del anillo. Este compuesto en particular se caracteriza por la presencia de un grupo dimetilamino y un grupo carboxamida unidos al anillo tiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Dimetilamino)-1,3-tiazol-4-carboxamida típicamente involucra la reacción de 2-aminotiazol con dimetilamina y un agente carboxilante. Un método común incluye el uso de dióxido de carbono como agente carboxilante bajo condiciones de alta presión. La reacción generalmente se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la formación del grupo carboxamida.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reactores de flujo continuo para asegurar una calidad y un rendimiento del producto consistentes. El uso de catalizadores y condiciones de reacción optimizadas, como la temperatura y la presión, pueden mejorar la eficiencia del proceso de síntesis. Además, se emplean pasos de purificación, incluyendo la cristalización y la cromatografía, para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Dimetilamino)-1,3-tiazol-4-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo carboxamida en un grupo amina.
Sustitución: El grupo dimetilamino se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los haluros o los alcóxidos se pueden emplear para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado potencial como una molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su uso como intermediario farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Dimetilamino)-1,3-tiazol-4-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo dimetilamino puede mejorar la capacidad del compuesto para penetrar las membranas celulares, mientras que el anillo tiazol puede interactuar con los sitios activos de las enzimas, inhibiendo su función. Esta doble interacción puede interrumpir los procesos celulares, lo que lleva a la bioactividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-(Dimetilamino)etanol: Otro compuesto con un grupo dimetilamino, utilizado en diversas aplicaciones industriales.
4,5-Bis(dimetilamino)quinolina: Conocida por sus propiedades de esponja de protones y utilizada en química medicinal.
Tris[2-(dimetilamino)etil]amina: Utilizada como ligando en química de coordinación.
Unicidad
2-(Dimetilamino)-1,3-tiazol-4-carboxamida es única debido a su combinación específica de grupos funcionales y la estructura del anillo tiazol. Esta combinación confiere una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C6H9N3OS |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3OS/c1-9(2)6-8-4(3-11-6)5(7)10/h3H,1-2H3,(H2,7,10) |
Clave InChI |
CSRFJVLIKXTTEO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=CS1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
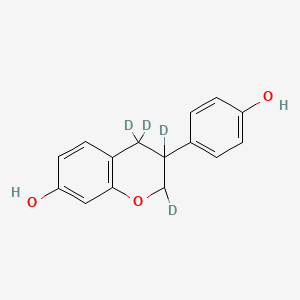

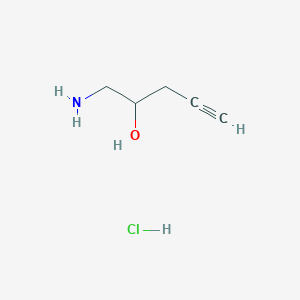
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
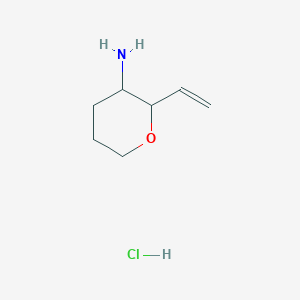
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
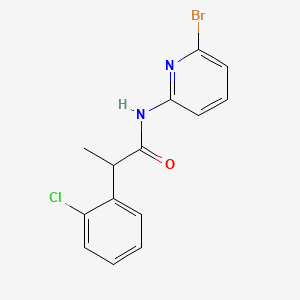
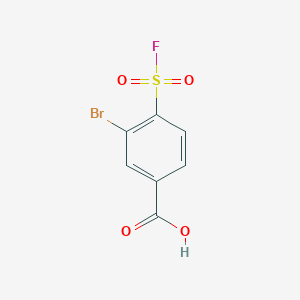
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)
